molecular formula C6H14ClNO3 B2983257 (2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride CAS No. 2460739-59-5

(2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride

Cat. No. B2983257
CAS RN: 2460739-59-5
M. Wt: 183.63
InChI Key: UBLLOSKXQQRZHT-YAFCINRGSA-N
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Description

(2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride is a chemical compound that has been studied extensively in scientific research. This molecule has shown potential for various applications, including its use as a chiral building block in organic synthesis and as a potential therapeutic agent in the treatment of various diseases. In

Mechanism Of Action

The mechanism of action of ((2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride is not fully understood. However, it has been proposed that it may exert its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
((2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and to improve glucose tolerance in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using ((2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride in lab experiments is its relatively simple synthesis method. Additionally, it has shown potential for various applications, including its use as a chiral building block and as a potential therapeutic agent. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of ((2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride. One potential direction is the further exploration of its potential therapeutic applications, including its use in the treatment of cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects or limitations of its use. Finally, there is potential for the development of new synthetic methods for this compound, which may enable its use in a wider range of applications.

Synthesis Methods

The synthesis of ((2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride involves the reaction of (S)-proline with formaldehyde and sodium borohydride. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of ((2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride)-2-(Methoxymethyl)pyrrolidine-3,4-diol.

Scientific Research Applications

((2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride has been extensively studied for its potential applications in various scientific research fields. It has been used as a chiral building block in organic synthesis, as it can be easily transformed into other chiral compounds. Additionally, it has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

(2S,3S,4R)-2-(methoxymethyl)pyrrolidine-3,4-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-10-3-4-6(9)5(8)2-7-4;/h4-9H,2-3H2,1H3;1H/t4-,5+,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLLOSKXQQRZHT-YAFCINRGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C(C(CN1)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1[C@@H]([C@@H](CN1)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride

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